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(3-Chloro-2-methylprop-1-en-1-yl)benzene

Cat. No.: B13603758
M. Wt: 166.65 g/mol
InChI Key: QYTYCRLWGPZTFR-VQHVLOKHSA-N
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Description

(3-Chloro-2-methylprop-1-en-1-yl)benzene, with the CAS Number 1507-88-6 , is an organic compound of significant interest in synthetic organic chemistry research. This compound, with the molecular formula C10H11Cl and a molecular weight of 166.65 g/mol , features a benzene ring linked to a 3-chloro-2-methylprop-1-enyl chain. The presence of both an alkene and a chloro group on the same chain makes it a versatile building block, or synthon, for various chemical transformations. Researchers can utilize this compound in diverse areas, including method development in organic synthesis and the construction of more complex molecular architectures. Its structure suggests potential application as a starting material in Friedel-Crafts alkylation reactions to create novel compounds . The chloro group is amenable to nucleophilic substitution, while the alkene can participate in cyclization or addition reactions. This bifunctionality allows for the creation of various carbocyclic and heterocyclic systems. This compound must be handled by trained researchers in accordance with all applicable laboratory safety standards. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Cl B13603758 (3-Chloro-2-methylprop-1-en-1-yl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

[(E)-3-chloro-2-methylprop-1-enyl]benzene

InChI

InChI=1S/C10H11Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+

InChI Key

QYTYCRLWGPZTFR-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CCl

Canonical SMILES

CC(=CC1=CC=CC=C1)CCl

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of 3 Chloro 2 Methylprop 1 En 1 Yl Benzene

Reactivity at the Vinylic Chloride Moiety

The vinylic chloride group in (3-Chloro-2-methylprop-1-en-1-yl)benzene is the primary site of chemical reactivity. The sp² hybridization of the carbon atom attached to the chlorine atom, as well as the inherent polarity of the carbon-chlorine bond, are central to its chemical behavior. However, vinylic halides are generally less reactive than their alkyl halide counterparts in nucleophilic substitution reactions. youtube.com This reduced reactivity is attributed to the increased bond strength of the C(sp²)-Cl bond compared to a C(sp³)-Cl bond and the steric hindrance posed by the double bond.

Nucleophilic Vinylic Substitution Reactions

Nucleophilic vinylic substitution (SɴV) reactions on compounds like this compound are generally considered challenging to achieve. pku.edu.cn Several mechanistic pathways have been proposed for SɴV reactions, including the addition-elimination and the elimination-addition mechanisms. slideshare.net The feasibility of these pathways is influenced by the substrate structure, the nature of the nucleophile, and the reaction conditions.

The addition-elimination mechanism would involve the attack of a nucleophile on the carbon-carbon double bond, forming a carbanionic intermediate. Subsequent elimination of the chloride ion would yield the substituted product. The presence of the phenyl group in this compound could potentially stabilize the intermediate carbanion through resonance, making this pathway more plausible than in non-conjugated systems.

Conversely, an elimination-addition mechanism would proceed through the initial removal of a proton, followed by the elimination of the chloride ion to form an alkyne intermediate. The subsequent addition of the nucleophile to the alkyne would furnish the final product. The specific substitution pattern of this compound makes the formation of a stable alkyne intermediate less likely.

Recent research has also explored concerted SɴV reactions, where bond-forming and bond-breaking occur simultaneously. researchgate.net Theoretical studies suggest that the geometry of approach of the nucleophile plays a crucial role, with in-plane (SɴVσ) and out-of-plane (SɴVπ) attack pathways being possible. researchgate.netrsc.org

Table 1: Proposed Mechanistic Pathways for Nucleophilic Vinylic Substitution
MechanismDescriptionKey IntermediateStereochemical Outcome
Addition-Elimination Nucleophilic addition to the double bond followed by elimination of the leaving group.CarbanionGenerally non-stereospecific
Elimination-Addition Elimination of HX to form an alkyne, followed by nucleophilic addition.AlkyneMixture of isomers possible
Concerted (SɴVσ/SɴVπ) Simultaneous bond formation and breaking with specific orbital interactions.Transition StateCan be stereospecific (inversion or retention)

Radical Processes Involving the Carbon-Chlorine Bond

The carbon-chlorine bond in vinylic chlorides can undergo homolytic cleavage to generate vinylic radicals. nih.gov These highly reactive intermediates can participate in a variety of transformations. For a molecule like this compound, the resulting vinylic radical would be stabilized by the adjacent phenyl group, influencing its subsequent reactivity. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for the activation of carbon-halogen bonds under mild conditions. acs.orgbeilstein-journals.org This methodology typically involves the generation of a highly reducing or oxidizing photocatalyst in its excited state upon light absorption. For a vinylic chloride, the excited photocatalyst can transfer an electron to the substrate, leading to the formation of a radical anion which then fragments to release a chloride ion and a vinylic radical. acs.org

The efficiency of this process is dependent on the reduction potential of the vinylic chloride and the redox properties of the photocatalyst. rsc.org While the activation of aryl and alkyl chlorides has been extensively studied, the application to vinylic chlorides is a developing area. acs.org The phenyl group in this compound is expected to lower the reduction potential of the molecule, potentially facilitating its activation via photoredox catalysis.

Single electron transfer (SET) is a fundamental step in many radical reactions, including those initiated by photoredox catalysis. organic-chemistry.org In the context of this compound, an SET event from a suitable donor (e.g., a photo-excited catalyst or a strong chemical reductant) to the molecule would generate a radical anion. This intermediate can then undergo dissociation of the C-Cl bond to produce a vinylic radical. acs.org

The reactivity of the generated vinylic radical is diverse. It can abstract a hydrogen atom from the solvent or another hydrogen donor, leading to a reduction product. Alternatively, it can engage in intermolecular or intramolecular addition reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions at the sp² Carbon

Transition metal catalysis provides a versatile platform for the functionalization of vinylic chlorides through cross-coupling reactions. researchgate.net Palladium- and nickel-based catalysts are commonly employed for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the sp² carbon center. nih.gov

The activation of the relatively inert C(sp²)-Cl bond is a key challenge in transition metal-catalyzed cross-coupling reactions. rsc.org Significant progress has been made through the development of specialized ligands and catalyst systems that facilitate the oxidative addition of the vinylic chloride to the metal center. Bulky and electron-rich phosphine (B1218219) ligands, as well as N-heterocyclic carbenes (NHCs), have proven effective in promoting the reactivity of metal catalysts towards aryl and vinyl chlorides. rsc.org

For a substrate like this compound, these advanced catalytic systems would be essential for achieving efficient cross-coupling with a variety of partners, such as boronic acids (Suzuki-Miyaura coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling). The presence of the phenyl and methyl substituents may also influence the steric and electronic factors governing the catalytic cycle.

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions of Vinylic Chlorides
Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Organoboronic acid/esterPd(0) / Phosphine ligandC(sp²)-C(sp²) or C(sp²)-C(sp³)
Stille OrganostannanePd(0) / Phosphine ligandC(sp²)-C(sp²) or C(sp²)-C(sp³)
Sonogashira Terminal alkynePd(0) / Cu(I) / LigandC(sp²)-C(sp)
Heck AlkenePd(0) / BaseC(sp²)-C(sp²)
Buchwald-Hartwig AminePd(0) / Phosphine ligandC(sp²)-N
Scope and Limitations of C-C and C-Heteroatom Bond Formation

No specific studies on the scope and limitations of carbon-carbon and carbon-heteroatom bond formation involving this compound were found.

Reactivity at the Carbon-Carbon Double Bond

Electrophilic Addition Reactions

There is a lack of published data on the electrophilic addition reactions of this compound.

Cycloaddition Reactions and Pericyclic Processes

No literature detailing the participation of this compound in cycloaddition or other pericyclic reactions could be located.

Difunctionalization of the Alkene Moiety

Specific research on the carboamination and aminohalogenation of this compound is not available.

There are no available studies on the oxidative and reductive difunctionalization of the carbon-carbon double bond in this compound.

This highlights a clear gap in the chemical literature and presents an opportunity for future research to explore the reactivity of this and similar substituted styrenyl systems.

Reactivity at the Benzene (B151609) Ring

The benzene ring in this compound is the primary site for electrophilic aromatic substitution and can be targeted for functionalization through metalation strategies. The nature of the (3-chloro-2-methylprop-1-en-1-yl) substituent significantly influences the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution (EAS) with Vinylic Substituents

The (3-chloro-2-methylprop-1-en-1-yl) substituent is analogous to a vinyl group, which is known to be an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This directing effect is primarily due to the resonance stabilization of the intermediate carbocation (the arenium ion) formed during the reaction.

The vinyl group can donate electron density to the benzene ring through its π-system, thereby increasing the nucleophilicity of the ring and making it more susceptible to attack by electrophiles. researchgate.netbaranlab.org This electron donation is most effective at the ortho and para positions, as illustrated by the resonance structures of the arenium ion formed upon electrophilic attack at these positions. These intermediates have a resonance contributor where the positive charge is delocalized onto the vinyl group, providing additional stability. researchgate.net In contrast, attack at the meta position does not allow for this extended delocalization, making the meta pathway less favorable.

Therefore, in typical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, this compound is expected to yield predominantly a mixture of ortho and para substituted products. The ratio of ortho to para products can be influenced by steric hindrance from the substituent and the specific reaction conditions.

Expected Products in Electrophilic Aromatic Substitution of this compound
ReactionElectrophile (E+)Major Products
NitrationNO2+2-Nitro-1-((3-chloro-2-methylprop-1-en-1-yl))benzene and 4-Nitro-1-((3-chloro-2-methylprop-1-en-1-yl))benzene
Halogenation (e.g., Bromination)Br+2-Bromo-1-((3-chloro-2-methylprop-1-en-1-yl))benzene and 4-Bromo-1-((3-chloro-2-methylprop-1-en-1-yl))benzene
SulfonationSO32-((3-Chloro-2-methylprop-1-en-1-yl))benzenesulfonic acid and 4-((3-Chloro-2-methylprop-1-en-1-yl))benzenesulfonic acid
Friedel-Crafts AlkylationR+ortho- and para-alkylated derivatives
Friedel-Crafts AcylationRCO+ortho- and para-acylated derivatives

Cascade Reactions and Tandem Processes Involving Multiple Functional Groups

The presence of multiple reactive sites in this compound—the electron-rich benzene ring, the nucleophilic double bond, and the electrophilic allylic chloride—creates the potential for cascade or tandem reactions. These are processes where a single reaction event initiates a sequence of further transformations, leading to the rapid construction of complex molecular architectures.

While specific cascade reactions involving this compound are not extensively documented, the reactivity of its functional groups suggests several possibilities. For example, a reaction could be initiated at one site, which then triggers a subsequent reaction at another.

One hypothetical cascade could involve an initial electrophilic attack on the benzene ring, followed by an intramolecular reaction involving the side chain. For instance, a Friedel-Crafts acylation could introduce a carbonyl group at the ortho position. This newly introduced group could then potentially undergo an intramolecular reaction with the allylic chloride or the double bond under suitable conditions.

Another possibility involves the allylic chloride moiety. The allylic chloride can be a precursor to a π-allylpalladium intermediate in the presence of a palladium(0) catalyst. Such intermediates are highly versatile and can participate in a variety of coupling reactions. A tandem process could be envisioned where the formation of a π-allylpalladium complex is followed by a coupling reaction with the aromatic ring or a reaction involving the vinyl group.

Furthermore, reactions involving arynes, which are highly reactive intermediates, can lead to cascade reactions with styrenes to form complex polycyclic structures. Although not a direct reaction of the starting material under standard conditions, the generation of an aryne in the presence of this compound could potentially initiate such a cascade.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Chloro 2 Methylprop 1 En 1 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the detailed structural analysis of organic molecules in solution. A full suite of NMR experiments would be employed to characterize (3-Chloro-2-methylprop-1-en-1-yl)benzene.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial and crucial information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would reveal distinct signals for the aromatic protons of the benzene (B151609) ring, the vinylic proton, the methyl protons, and the methylene (B1212753) protons adjacent to the chlorine atom. The integration of these signals would confirm the number of protons in each unique environment. The chemical shifts (δ) are influenced by the electronic environment, with aromatic protons typically appearing in the downfield region (around 7.0-8.0 ppm), the vinylic proton also in the downfield region, and the aliphatic methyl and methylene protons in the upfield region. Coupling constants (J) between adjacent protons would provide valuable information about the connectivity and stereochemistry of the molecule. For instance, the coupling between the vinylic proton and the methylene protons could help in determining the geometric isomer (E/Z) of the double bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons, the olefinic carbons, the methyl carbon, and the carbon bearing the chlorine atom would provide further confirmation of the molecular structure. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR Spectroscopy: To establish the precise connectivity of atoms, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton network within the molecule. For this compound, COSY would show correlations between the vinylic proton and the methylene protons, as well as among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for establishing the connectivity between different fragments of the molecule, for instance, connecting the propenyl chain to the benzene ring.

The stereochemistry, specifically the configuration of the double bond (E or Z), can be determined using Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons that are in close proximity, which would differ for the E and Z isomers.

Proton Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Aromatic-H7.2 - 7.5Multiplet
Vinylic-H6.0 - 6.5TripletJ = 7-8
Methylene-H (CH₂Cl)4.1 - 4.3DoubletJ = 7-8
Methyl-H (CH₃)1.9 - 2.1Singlet
Carbon Predicted ¹³C Chemical Shift (ppm)
Aromatic-C (quaternary)135 - 140
Aromatic-C (CH)127 - 130
Vinylic-C (C=CH)125 - 135
Vinylic-C (C=C-CH₃)130 - 140
Methylene-C (CH₂Cl)45 - 50
Methyl-C (CH₃)15 - 20

The conformational preferences and any dynamic processes in this compound can be investigated using advanced NMR techniques. Variable temperature (VT) NMR studies can provide insights into the rotational barriers around single bonds, for example, the bond connecting the propenyl group to the benzene ring. By monitoring changes in the NMR spectrum as a function of temperature, thermodynamic parameters for conformational exchange can be determined.

NOESY and ROESY experiments, in addition to determining stereochemistry, can also provide information about the preferred conformation in solution by quantifying the distances between non-bonded protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₀H₁₁Cl), the expected monoisotopic mass of the molecular ion [M]⁺ would be calculated with high accuracy. The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Ion Calculated Exact Mass
[C₁₀H₁₁³⁵Cl]⁺166.0549
[C₁₀H₁₁³⁷Cl]⁺168.0519

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information.

The fragmentation of this compound would likely proceed through several characteristic pathways. Loss of a chlorine radical (•Cl) from the molecular ion would be a prominent fragmentation, leading to a stable benzylic/allylic carbocation. Another likely fragmentation pathway would involve the loss of a methyl radical (•CH₃) or the entire chloromethyl group (•CH₂Cl). The benzylic cleavage leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common fragmentation pattern for compounds containing a benzyl (B1604629) group.

Fragment Ion Proposed Structure m/z (for ³⁵Cl)
[C₁₀H₁₁]⁺Loss of •Cl131
[C₉H₈Cl]⁺Loss of •CH₃151
[C₉H₉]⁺Loss of •CH₂Cl117
[C₇H₇]⁺Tropylium ion91

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present.

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

C=C stretching: The stretching of the carbon-carbon double bond in the propenyl chain and the aromatic ring would result in absorptions in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

C-Cl stretching: The carbon-chlorine stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-H bending: Out-of-plane C-H bending vibrations of the benzene ring in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the ring.

Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR spectroscopy. Non-polar bonds, such as the C=C double bond, tend to give strong signals in Raman spectra. The symmetric stretching of the benzene ring is also typically a strong Raman band.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H stretch3000 - 31003000 - 3100
Aliphatic C-H stretch2850 - 30002850 - 3000
C=C stretch (alkene)1640 - 16801640 - 1680 (strong)
C=C stretch (aromatic)1450 - 16001450 - 1600
C-Cl stretch600 - 800600 - 800

It is important to note that while the spectroscopic techniques described are standard for the structural elucidation of organic compounds, detailed experimental data for this compound is not widely available in the public domain. The data presented in the tables are based on theoretical predictions and analysis of structurally similar compounds. A definitive and comprehensive structural analysis would necessitate the acquisition and interpretation of actual experimental spectra for this specific molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact position of each atom. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and its conformation in the solid state.

A comprehensive search of scientific literature and crystallographic databases reveals that no single-crystal X-ray diffraction studies have been published for this compound. While crystallographic data exists for related structures, such as 3-Chloro-2-methylbenzene-1-sulfonyl chloride, this information is not applicable to the title compound due to significant structural differences. researchgate.net

Consequently, experimental data regarding the solid-state structure, including unit cell parameters (such as a, b, c, α, β, γ), space group, and precise intramolecular dimensions for this compound, are not available in the current body of scientific literature. The generation of a data table for its crystallographic parameters is therefore not possible at this time.

Computational and Theoretical Investigations of 3 Chloro 2 Methylprop 1 En 1 Yl Benzene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3-Chloro-2-methylprop-1-en-1-yl)benzene. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d), are utilized to determine its optimized geometry and various ground state properties. The theory posits that the energy of a molecule can be determined from its electron density.

These calculations yield key parameters that describe the molecule's stability and electronic nature. The optimized geometry reveals the most stable arrangement of atoms, providing precise bond lengths and angles. Other calculated properties include the total electronic energy, dipole moment, and Mulliken atomic charges, which offer insights into the molecule's polarity and the distribution of electron density across its atoms.

Table 1: Calculated Ground State Properties of (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene using DFT (B3LYP/6-31G(d))

PropertyValue
Total Electronic Energy-789.1234 Hartree
Dipole Moment2.15 Debye
C=C Bond Length1.34 Å
C-Cl Bond Length1.81 Å
C-Phenyl Bond Length1.48 Å

Note: The data presented in this table is hypothetical and representative of typical DFT calculation results for similar molecules.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the MOs of this compound, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its chemical reactivity.

The HOMO is the outermost orbital containing electrons and acts as an electron donor in reactions. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the C=C double bond, which are the most electron-rich parts of the molecule. The LUMO is likely to have significant contributions from the C-Cl antibonding orbital, indicating that this bond is susceptible to nucleophilic attack.

Table 2: Frontier Orbital Energies of (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

Note: The data presented in this table is hypothetical and representative of typical DFT calculation results for similar molecules.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reaction pathways, intermediates, and transition states.

Theoretical studies can model various reactions, such as nucleophilic substitution at the allylic carbon or electrophilic addition to the double bond. For instance, the reaction with a nucleophile (e.g., hydroxide (B78521) ion) can be computationally investigated to determine whether it proceeds via an SN2 or SN2' mechanism. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be identified.

These calculations involve locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, provides a quantitative measure of the reaction rate.

Many reactions can yield multiple products. Computational methods can predict the regio- and stereoselectivity of reactions involving this compound by comparing the activation energies of the different possible pathways. The pathway with the lowest energy barrier will be the kinetically favored one, leading to the major product.

For example, in an electrophilic addition reaction, the initial attack of the electrophile can occur at either carbon of the double bond. By calculating the energies of the two possible carbocation intermediates, the regioselectivity can be predicted. Similarly, the stereochemical outcome (e.g., syn vs. anti addition) can be assessed by comparing the energies of the corresponding transition states.

Conformational Analysis and Potential Energy Surface Mapping

This compound has several rotatable single bonds, leading to different spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them.

A potential energy surface (PES) map can be generated by systematically varying the dihedral angles of the rotatable bonds (e.g., the C-C bond connecting the phenyl ring to the propenyl group) and calculating the energy at each point. This map reveals the low-energy conformers as minima on the surface and the transition states for conformational changes as saddle points. Understanding the conformational preferences is important as the reactivity and properties of the molecule can be influenced by its three-dimensional shape.

Molecular Dynamics Simulations for Solution-Phase Behavior

Following a comprehensive search of available scientific literature and computational databases, no specific studies detailing molecular dynamics (MD) simulations for the solution-phase behavior of this compound were identified. While MD simulations are a powerful tool for understanding the conformational dynamics, solvent interactions, and local structuring of molecules in solution, it appears that research focusing on this particular compound has not been published or is not readily accessible in the public domain.

Generally, such simulations for similar chloro-substituted aromatic compounds might involve force fields like AMBER or CHARMM and would be conducted in various solvents to predict properties such as radial distribution functions and solvation free energies. However, without specific studies on this compound, any discussion would be speculative and fall outside the scope of this focused article.

Spectroscopic Property Prediction from Theoretical Models

Similarly, a thorough review of existing research revealed no specific theoretical predictions of the spectroscopic properties (e.g., NMR, IR, UV-Vis) for this compound using computational models such as Density Functional Theory (DFT) or other quantum mechanical methods.

The prediction of spectroscopic data from theoretical models is a common practice in modern computational chemistry to aid in the identification and characterization of novel compounds. mdpi.com These methods can provide valuable insights into the relationship between molecular structure and spectral features. For instance, theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, vibrational frequencies for IR spectroscopy, and electronic transitions for UV-Vis spectroscopy.

Despite the availability of these computational techniques, it appears that this compound has not been the subject of such published theoretical investigations. Therefore, no data tables or detailed research findings on its predicted spectroscopic properties can be presented at this time.

Potential Research Applications and Derivatives of 3 Chloro 2 Methylprop 1 En 1 Yl Benzene

Role as a Key Intermediate in Complex Molecule Synthesis

Precursor for Advanced Building Blocks

There is no available scientific literature detailing the use of (3-Chloro-2-methylprop-1-en-1-yl)benzene as a precursor for advanced building blocks in organic synthesis.

Synthesis of Heterocyclic Compounds

No published research could be found that describes the utilization of this compound in the synthesis of heterocyclic compounds.

Exploration in Materials Science Research

Monomer for Polymerization Studies

There are no available studies on the use of this compound as a monomer in polymerization research.

Integration into Functional Organic Materials (e.g., optoelectronic applications, non-pharmaceutical polymers)

Information regarding the integration of this compound into functional organic materials for applications such as optoelectronics or non-pharmaceutical polymers is not present in the current body of scientific literature.

Applications in Agrochemical and Industrial Chemical Synthesis (excluding regulated/toxic compounds)

Specific applications of this compound in the synthesis of non-regulated agrochemicals or industrial chemicals are not documented in publicly accessible research.

Derivatization for Non-Pesticidal Agricultural Aids

While direct research on the application of this compound in agriculture is not extensively documented, its chemical structure suggests potential pathways for derivatization into non-pesticidal agricultural aids. The presence of an allylic chloride and a styrenyl group offers reactive sites for modification to create compounds that could influence plant growth or nutrient availability.

One potential avenue of investigation is the development of plant growth regulators. The core structure could be modified to mimic or interfere with the action of natural plant hormones. For instance, the allylic chloride moiety could undergo nucleophilic substitution reactions to introduce functional groups known to elicit hormonal responses in plants. Such derivatives could potentially influence processes like root development, flowering, or fruit set.

Another area of exploration is the creation of controlled-release nutrient carriers. The chloro group could be substituted with a nutrient-containing moiety, which would then be slowly released in the soil. Chloride itself is an essential micronutrient for plants, playing a role in photosynthesis and osmotic regulation. nutrien-ekonomics.comintrepidpotash.com While the direct application of chlorinated compounds as a chloride source requires careful consideration of soil health, derivatization could yield compounds that provide a more controlled release. mdpi.com Long-term application of chloride-containing fertilizers can impact soil pH and aluminum availability, necessitating a balanced approach. mdpi.com

The styrenyl portion of the molecule could also be functionalized to enhance its utility in agricultural formulations. For example, polymerization or copolymerization could lead to the formation of biodegradable matrices for the encapsulation and slow release of agrochemicals or nutrients. The development of such specialty polymers could improve the efficiency of nutrient use and reduce the environmental impact of agricultural practices.

It is important to note that these potential applications are theoretical and would require significant research and development to validate their efficacy and safety for agricultural use.

Use in Specialty Chemical Production

The unique combination of a reactive allylic chloride and a polymerizable styrene-like double bond in this compound makes it a candidate for a precursor in the synthesis of various specialty chemicals. The reactivity of these functional groups allows for a range of chemical transformations, leading to the production of tailored molecules for specific industrial applications.

The vinyl group of this compound allows it to act as a monomer in polymerization reactions. wikipedia.org This could lead to the production of specialty polymers with unique properties imparted by the pendant (3-chloro-2-methylprop-1-en-1-yl) group. For instance, the presence of the chloro group could enhance the flame retardancy or modify the thermal properties of the resulting polymer. osti.gov Such functionalized polystyrenes are valuable in applications requiring materials with specific performance characteristics. tandfonline.comcpchem.com The synthesis of these polymers can be achieved through various methods, including atom transfer radical polymerization (ATRP), which allows for the creation of well-defined polymer architectures. tandfonline.com

The allylic chloride functionality provides a handle for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide array of other functional groups, transforming the molecule into a versatile intermediate for organic synthesis. For example, reaction with amines, alcohols, or thiols could yield a diverse range of derivatives. These derivatives could find use as building blocks in the pharmaceutical, fragrance, or materials science industries.

Furthermore, the combination of the double bond and the allylic chloride allows for more complex chemical transformations. For instance, the molecule could undergo cycloaddition reactions or be used in cross-coupling reactions to construct more elaborate molecular architectures. The ability to functionalize both the vinyl and the allylic positions provides a pathway to a wide range of novel compounds with potential applications as specialty chemicals.

The production of such specialty chemicals would depend on the development of efficient and selective synthetic routes. The synthesis of substituted styrenes, in general, can be achieved through various methods, and the choice of method would be crucial for the economic viability of producing derivatives of this compound. google.com

Q & A

How can synthetic routes for (3-Chloro-2-methylprop-1-en-1-yl)benzene be optimized to address steric hindrance during alkylation?

Basic Research Question
Steric hindrance in alkylation reactions often arises due to the bulky substituents on the benzene ring. To optimize synthesis:

  • Method : Use Friedel-Crafts alkylation with Lewis acid catalysts (e.g., AlCl₃) under controlled temperature (0–5°C) to minimize side reactions.
  • Steric Mitigation : Introduce directing groups (e.g., electron-donating groups) to guide regioselectivity .
  • Validation : Monitor reaction progress via GC-MS to detect intermediates and adjust stoichiometry of chlorinated precursors (e.g., 3-chloro-2-methylpropene) .

What spectroscopic techniques resolve conflicting structural data for this compound?

Basic Research Question
Conflicting data may arise from isomerism or impurities. A multi-technique approach is critical:

  • NMR : Use ¹³C DEPT-135 to distinguish CH₂/CH₃ groups and confirm substitution patterns. Coupling constants in ¹H NMR identify allylic chlorine orientation .
  • X-ray Crystallography : Resolve ambiguities in double-bond geometry (E/Z) using SHELXL for refinement .
  • IR Spectroscopy : Compare C-Cl stretching frequencies (~550–650 cm⁻¹) to rule out chlorinated byproducts .

How can density functional theory (DFT) predict the reactivity of this compound in electrophilic substitution?

Advanced Research Question
DFT models (e.g., B3LYP/6-311G**) can predict regioselectivity and transition states:

  • Electrophilic Attack : Calculate Fukui indices to identify nucleophilic sites on the benzene ring.
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction environments (e.g., dichloromethane) .
  • Validation : Cross-reference computed HOMO-LUMO gaps with experimental UV-Vis spectra (λmax ~270–290 nm) .

What challenges arise in crystallizing this compound, and how are they addressed?

Advanced Research Question
Crystallization issues stem from low melting points and polymorphism:

  • Crystal Growth : Use slow evaporation in hexane/ethyl acetate (3:1) at 4°C to enhance lattice stability.
  • Data Collection : Employ synchrotron radiation for high-resolution diffraction of small crystals (<0.1 mm).
  • Refinement : Apply SHELXL’s TWIN/BASF commands to handle twinning artifacts .

How do stereoelectronic effects influence the stability of this compound isomers?

Advanced Research Question
The compound’s stability is governed by hyperconjugation and steric strain:

  • Hyperconjugation : Allylic C-Cl bonds stabilize the ene group via σ→π* interactions, verified by NBO analysis .
  • Steric Strain : Compare torsional angles (e.g., C-Cl⋯CH₃ interactions) in X-ray structures to identify destabilized conformers .
  • Thermodynamic Data : Use DSC to measure melting-point disparities between isomers (±5°C) .

How to resolve contradictions in reported biological activity data for derivatives of this compound?

Advanced Research Question
Contradictions often arise from assay variability or impurities:

  • Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity via HPLC (>98%).
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
  • Structural Analogues : Compare activity trends with methyl-substituted derivatives to isolate electronic vs. steric effects .

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